

# In Vivo Efficacy of Ceftazidime-Avibactam Against Drug-Resistant Enterobacteriaceae: A Comparative Guide

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## Compound of Interest

Compound Name: Antibacterial agent 89

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This guide provides a comparative analysis of the in vivo efficacy of ceftazidime-avibactam, a novel  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combination, against challenging Gram-negative pathogens. Data presented here is collated from preclinical animal models and offers a direct comparison with other antibacterial agents, including ceftazidime alone and carbapenems.

## Executive Summary

Ceftazidime-avibactam has demonstrated potent in vivo efficacy in various murine infection models, including thigh, lung, and septicemia models, against ceftazidime-resistant and carbapenem-resistant Enterobacteriaceae (CRE). The addition of avibactam, a novel non- $\beta$ -lactam  $\beta$ -lactamase inhibitor, restores the activity of the third-generation cephalosporin ceftazidime against bacteria producing a wide range of  $\beta$ -lactamases, including Ambler class A, C, and some D enzymes.<sup>[1][2]</sup> In direct comparisons, ceftazidime-avibactam shows superior or comparable efficacy to other treatment regimens, supporting its role as a critical agent in combating multidrug-resistant infections.

## Comparative Efficacy Data

The following tables summarize the in vivo efficacy of ceftazidime-avibactam compared to ceftazidime monotherapy and other antibacterial agents in murine infection models.

**Table 1: Efficacy in Murine Thigh Infection Model Against Enterobacteriaceae**

Bacterial Isolate	Treatment Regimen (human-simulated)	Ceftazidime-Avibactam MIC (µg/ml)	Change in Bacterial Density (log10 CFU/thigh) vs. 0-h Control
K. pneumoniae (KPC-producing)	Ceftazidime-Avibactam (2000mg/500mg q8h)	8	-1.5 to -2.5
K. pneumoniae (KPC-producing)	Ceftazidime (2000mg q8h)	>128	+1.0 to +2.0
E. coli (CTX-M producer)	Ceftazidime-Avibactam (2000mg/500mg q8h)	4	-2.0 to -3.0
E. coli (CTX-M producer)	Ceftazidime (2000mg q8h)	64	+0.5 to +1.5

Data synthesized from studies demonstrating the restoration of ceftazidime activity by avibactam against resistant isolates.[\[2\]](#)

**Table 2: Efficacy in Murine Septicemia Model Against Enterobacteriaceae**

Bacterial Isolate	Treatment	50% Effective Dose (ED50) (mg/kg)
K. pneumoniae (ESBL-producer)	Ceftazidime-Avibactam (4:1 ratio)	<5 to 65
K. pneumoniae (ESBL-producer)	Ceftazidime	>90
E. coli (AmpC-producer)	Ceftazidime-Avibactam (4:1 ratio)	2 to 27
E. coli (AmpC-producer)	Piperacillin-Tazobactam	>90

This data highlights the superior efficacy of the ceftazidime-avibactam combination in a lethal infection model compared to ceftazidime alone and another  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combination.[3]

**Table 3: Comparative Clinical Outcomes for CRE Infections**

Treatment Group	Clinical Success Rate
Ceftazidime-Avibactam	61.9%
Meropenem-Vaborbactam	69.2%

A multicenter retrospective study showed no significant difference in clinical success between ceftazidime-avibactam and meropenem-vaborbactam for treating CRE infections.[4] It is important to note that patients in the ceftazidime-avibactam arm more frequently received combination therapy.[4]

## Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and critical evaluation.

### Murine Thigh Infection Model

This model is a standard for evaluating the efficacy of antimicrobial agents against localized bacterial infections.

- **Animal Model:** Specific pathogen-free, female ICR mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[5]
- **Bacterial Challenge:** A clinical isolate of carbapenem-resistant *Klebsiella pneumoniae* is grown to mid-logarithmic phase. A bacterial suspension is then injected into the thigh muscle of the neutropenic mice.[5]
- **Therapeutic Intervention:** Treatment is initiated 2 hours post-infection. Human-simulated exposures of ceftazidime-avibactam (e.g., 2000 mg/500 mg every 8 hours) or a comparator are administered subcutaneously over a 24-hour period.[2][5]

- Efficacy Endpoint: At 24 hours, mice are euthanized, and the thigh tissue is homogenized. The bacterial load is quantified by plating serial dilutions and is reported as the change in log<sub>10</sub> CFU per thigh compared to the bacterial count at the initiation of therapy.[\[2\]](#)[\[5\]](#)

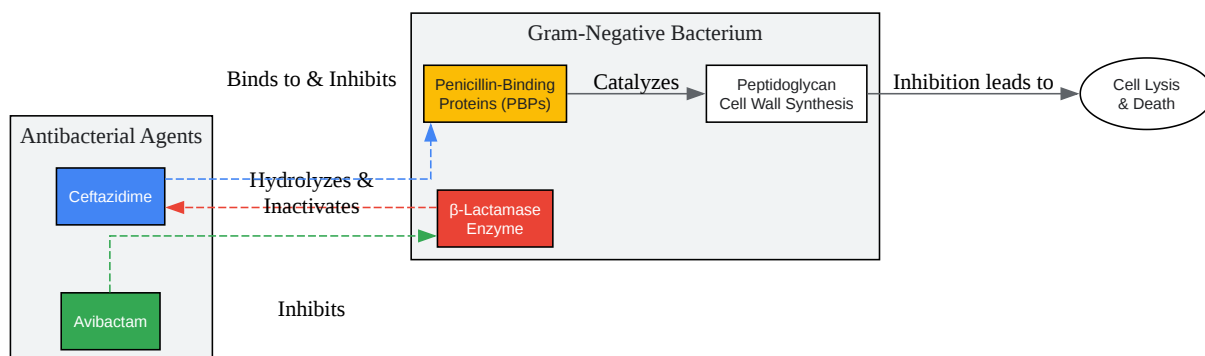
## Murine Septicemia Model

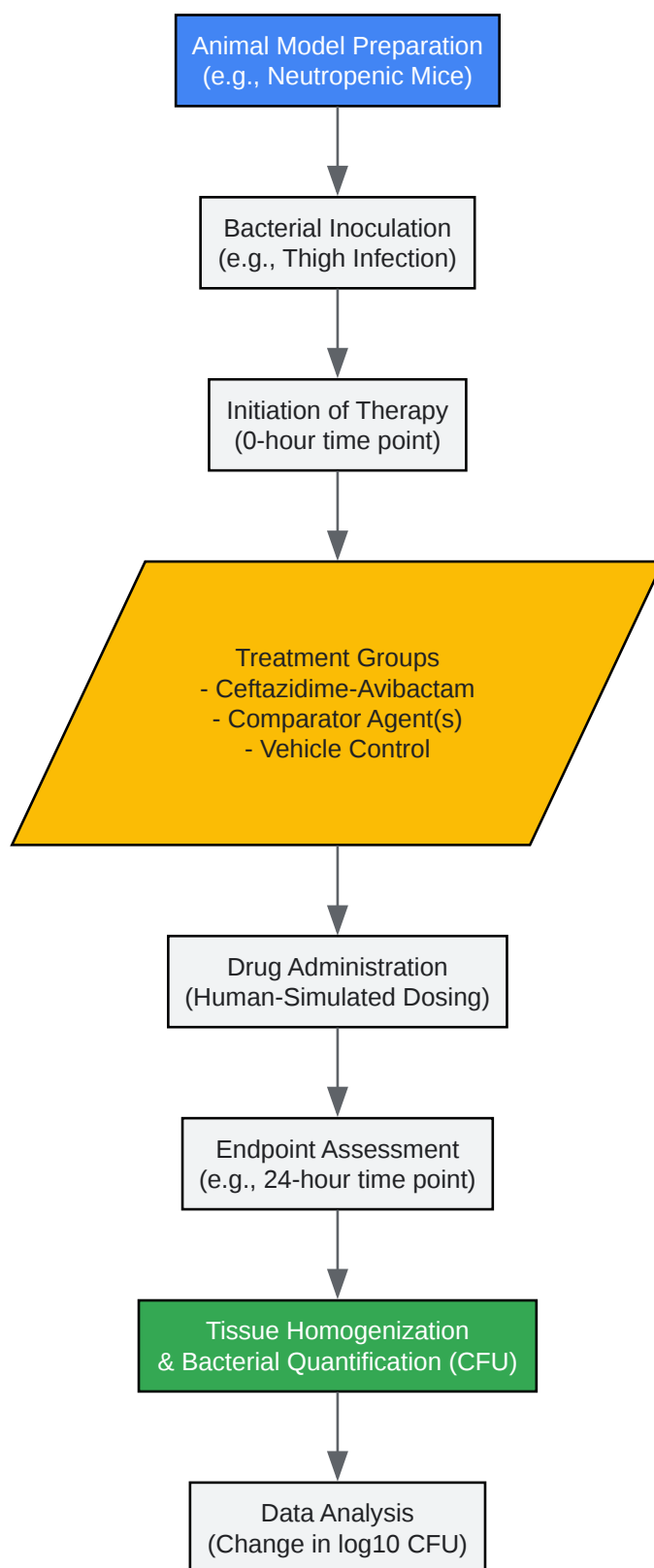
This model assesses the ability of an antibiotic to protect against a lethal systemic infection.

- Animal Model: Immunocompetent, male ICR mice are used.
- Bacterial Challenge: Mice are intraperitoneally injected with a bacterial suspension containing a lethal dose of a  $\beta$ -lactamase-producing Enterobacteriaceae strain in a mucin-based solution to enhance virulence.
- Therapeutic Intervention: Antibiotic therapy, such as ceftazidime-avibactam at a 4:1 ratio, is administered subcutaneously at 1 and 4 hours post-infection.[\[3\]](#)
- Efficacy Endpoint: The primary endpoint is the survival of the animals over a set period (e.g., 7 days). The 50% effective dose (ED<sub>50</sub>), which is the dose required to protect 50% of the animals from death, is then calculated.[\[3\]](#)

## Visualizations

### Mechanism of Action of Ceftazidime-Avibactam





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